
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction typically requires a catalyst, such as iodine, and is carried out under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Substitution: Formation of 2-amino-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone or 2-thio-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Applications De Recherche Scientifique
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-Chloro-1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the methyl group, which may alter its steric properties and reactivity.
Uniqueness
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the chloro, hydroxy, and methyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
37703-60-9 |
|---|---|
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(10(16)7-13)12(17)15(14-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 |
Clé InChI |
LVSFKHRPDJUKLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


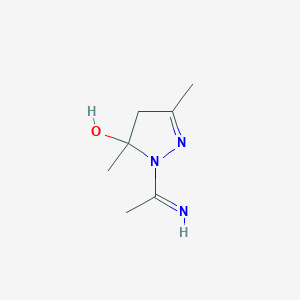
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
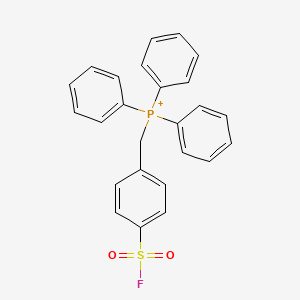

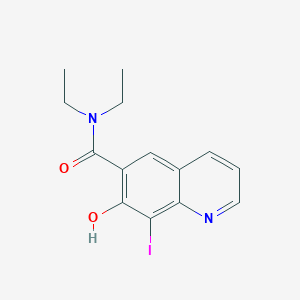
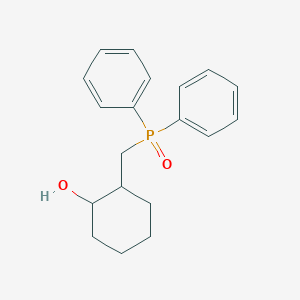
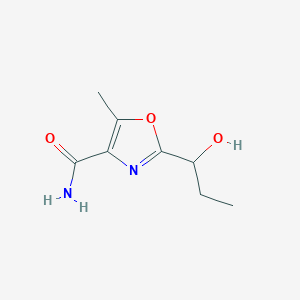
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
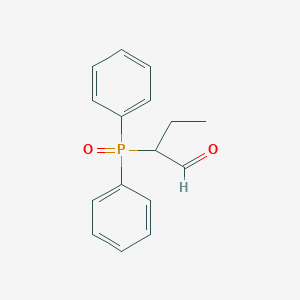
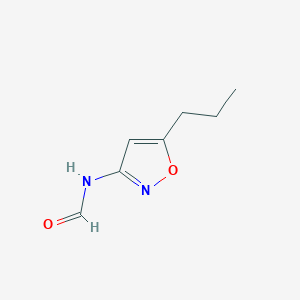

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
